molecular formula C23H29NO10 B12295932 Fenoterol O-beta-D-glucuronide

Fenoterol O-beta-D-glucuronide

Cat. No.: B12295932
M. Wt: 479.5 g/mol
InChI Key: VPLCRUFRMASDFW-UHFFFAOYSA-N
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Description

Fenoterol O-beta-D-glucuronide is a metabolite of fenoterol, a beta-2 adrenergic agonist. Fenoterol is primarily used as a bronchodilator for the symptomatic treatment of asthma and other respiratory conditions. The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which enhances the solubility and excretion of fenoterol from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenoterol O-beta-D-glucuronide involves the glucuronidation of fenoterol. This process typically requires the presence of uridine diphosphate-glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fenoterol O-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety .

Common Reagents and Conditions

Major Products

The major product of hydrolysis is fenoterol, while conjugation reactions yield this compound .

Scientific Research Applications

Fenoterol O-beta-D-glucuronide has several applications in scientific research:

Mechanism of Action

Fenoterol O-beta-D-glucuronide itself does not exhibit pharmacological activity. its parent compound, fenoterol, acts by stimulating beta-2 adrenergic receptors in the lungs. This leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific metabolic pathway and the parent compound’s pharmacological profile. Unlike salbutamol and terbutaline, fenoterol has a higher affinity for beta-2 adrenergic receptors, making it more potent in its bronchodilatory effects .

Properties

Molecular Formula

C23H29NO10

Molecular Weight

479.5 g/mol

IUPAC Name

6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32)

InChI Key

VPLCRUFRMASDFW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O

Origin of Product

United States

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